molecular formula C5H4N4O B7854598 1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

Cat. No.: B7854598
M. Wt: 136.11 g/mol
InChI Key: RDHMBEKEDDDWOF-UHFFFAOYSA-N
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Description

1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structure is isoelectronic with purine, allowing it to serve as a potential bio-isostere in the design of novel bioactive compounds . This core structure is found in compounds with a wide range of documented biological activities, making it a valuable template for developing new therapeutic agents. The TP scaffold has demonstrated promising antimicrobial properties . Research shows that derivatives of 1,2,4-triazolo[1,5-a]pyrimidine can exhibit potent activity against various bacterial strains, including Gram-positive and Gram-negative bacteria . Some analogs function as novel bacterial topoisomerase IIA inhibitors, targeting DNA gyrase—a validated and essential bacterial enzyme—with mechanisms that can differ from traditional fluoroquinolone antibiotics . The natural product Essramycin, which contains this scaffold, is one example of a triazolopyrimidine with broad-spectrum antibacterial activity . In cancer research , the TP scaffold has been utilized to develop agents with unique mechanisms of action. Certain triazolopyrimidine derivatives have been identified as potent anticancer agents that inhibit tubulin polymerization, a classic target for anticancer therapy . Notably, some compounds in this class demonstrate the ability to overcome multidrug resistance mediated by transporter proteins like P-glycoprotein, a major challenge in chemotherapy . Additionally, the scaffold's structural similarity to purines has been exploited to create inhibitors of cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3Ks), which are important targets in oncology . The versatility of the 1,2,4-triazolo[1,5-a]pyrimidine nucleus, coupled with its established synthetic methodologies , makes it an exceptionally useful building block for constructing diverse chemical libraries. This product is intended for research purposes to further explore these and other potential applications in chemical biology and pharmaceutical development. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-4-1-2-9-5(8-4)6-3-7-9/h1-3H,(H,6,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHMBEKEDDDWOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC1=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN2C(=NC1=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1h 1 2 3 Triazolo 1,5 a Pyrimidin 5 One and Its Derivatives

Cyclocondensation Strategies

Cyclocondensation reactions are a cornerstone for the synthesis of the nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine scaffold. These methods typically involve the reaction of a 3-amino-1,2,4-triazole derivative with a suitable three-carbon electrophilic partner, leading to the formation of the pyrimidinone ring in a single step.

Condensation of Aminotriazoles with 1,3-Dicarbonyl Compounds

One of the most fundamental and widely employed methods for synthesizing nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidines is the condensation of 3-amino-1,2,4-triazoles with β-dicarbonyl compounds. researchgate.netresearchgate.net This reaction proceeds by the initial formation of an enamine intermediate through the reaction of the exocyclic amino group of the triazole with one of the carbonyl groups of the 1,3-dicarbonyl compound. Subsequent intramolecular cyclization via nucleophilic attack of a triazole ring nitrogen onto the second carbonyl group, followed by dehydration, yields the fused bicyclic system. researchgate.net

The reaction is versatile, allowing for a range of substituents on both the aminotriazole and the dicarbonyl compound, which provides access to a diverse library of derivatives. Common 1,3-dicarbonyl reagents include β-ketoesters like ethyl acetoacetate (B1235776) and symmetrical diketones such as pentane-2,4-dione. nih.gov The reaction conditions often involve heating the reactants in a solvent like acetic acid or dimethylformamide (DMF). nih.govresearchgate.net Three-component Biginelli-like reactions, which combine an aminotriazole, an aldehyde, and a β-dicarbonyl compound, have also been developed to create structurally complex triazolopyrimidines. nih.govresearchgate.net

Table 1: Examples of Cyclocondensation with 1,3-Dicarbonyl Compounds

3-Aminotriazole Derivative 1,3-Dicarbonyl Compound Conditions Product Citation
3-Alkylthio-5-amino-1,2,4-triazole Aldehydes, β-Dicarbonyl compounds DMF, 130–160 °C, 15-20 min Substituted nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidines nih.govnih.gov
4-Alkyl-3,5-diamino-1,2,4-triazoles Pentane-2,4-dione Not specified nih.govresearchgate.netmdpi.comTriazolo[1,5-a]pyrimidinium-2-aminides nih.gov
3-Amino-1,2,4-triazole Ethyl acetoacetate, Aldehydes Thiamine hydrochloride (catalyst), Water Substituted nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidines researchgate.net

Reactions with α,β-Unsaturated Carbonyl Compounds

The reaction of 3-amino-1,2,4-triazoles with α,β-unsaturated carbonyl compounds provides another robust route to the triazolo[1,5-a]pyrimidine skeleton. researchgate.net This method involves a Michael addition of the aminotriazole to the unsaturated system, followed by an intramolecular cyclization and condensation.

The process is initiated by the nucleophilic attack of the exocyclic amino group of the 3-aminotriazole onto the β-carbon of the α,β-unsaturated carbonyl compound. This is followed by cyclization, where a ring nitrogen atom attacks the carbonyl carbon, and subsequent elimination of a water molecule to form the final aromatic or partially saturated pyrimidine (B1678525) ring. researchgate.net The use of α,β-unsaturated ketones, esters, and nitriles allows for the introduction of diverse substituents at various positions of the pyrimidine ring.

Table 2: Examples of Reactions with α,β-Unsaturated Carbonyl Compounds

3-Aminotriazole Derivative α,β-Unsaturated Reactant Conditions Product Class Citation
3-Amino-1,2,4-triazole α,β-Unsaturated Ketones Ethanol (B145695), Reflux nih.govresearchgate.netmdpi.comTriazolo[1,5-a]pyrimidine derivatives researchgate.net
5-Amino-1,2,4-triazol-1-yl derivatives Esters of substituted cinnamic acids Not specified 7-Phenyl-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidin-5-one researchgate.net

Condensation with Enaminonitriles

Enaminonitriles serve as effective synthons for the construction of the pyrimidine ring onto a 3-amino-1,2,4-triazole core. This reaction provides a pathway to amino-substituted triazolopyrimidines, which are valuable intermediates for further functionalization. The reaction typically proceeds by the nucleophilic attack of the aminotriazole on the enamine β-carbon, followed by cyclization involving the nitrile group.

Microwave-assisted synthesis has been shown to be an effective, catalyst-free method for this transformation, particularly for related heterocycles like triazolopyridines, suggesting its applicability to pyrimidine synthesis as well. google.com The reaction mechanism involves a tandem sequence of transamidation, nucleophilic addition to the nitrile, and subsequent condensation to yield the fused heterocyclic product. google.com

Table 3: Examples of Condensation with Enaminonitriles

3-Aminotriazole Derivative Enaminonitrile/Enaminone Conditions Product Class Citation
3-Amino- nih.govresearchgate.netmdpi.comtriazole Enaminonitriles and Enaminones Not specified 7-Substituted nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidines nih.gov
Enaminonitriles Benzohydrazides (forms triazole in situ) Toluene (B28343), Microwave, 140 °C 1,2,4-Triazolo[1,5-a]pyridines google.com

Annulation Approaches

Annulation strategies involve the stepwise construction of the pyrimidine ring onto a pre-existing, functionalized triazole ring. This approach allows for regioselective control and the introduction of specific functionalities that might not be compatible with one-pot cyclocondensation conditions.

Annulation of Pyrimidine Ring to Triazole Ring

The annulation of a pyrimidine ring onto a triazole precursor is a key synthetic strategy that offers great control over the final structure. researchgate.net This method is distinct from cyclocondensation as it starts with a triazole that already contains a side chain designed to be a part of the new pyrimidine ring.

A notable example involves the use of substituted 3-aryl-(1,2,4-triazol-5-yl)acetonitriles as the starting material. These compounds undergo a base-activated Michael addition to a suitable partner, such as an α-azidochalcone. This initial addition is followed by a series of transformations including the loss of a nitrogen molecule, tautomerization, and finally, a cyclocondensation where a triazole ring nitrogen attacks an adjacent carbonyl group. This sequence closes the pyrimidine ring, forming the desired nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyridine-8-carbonitrile scaffold. mdpi.com This stepwise approach is invaluable for creating complex, highly substituted derivatives.

Table 4: Example of Annulation Approach

Substituted Triazole Precursor Reagent Conditions Product Class Citation
3-Aryl-(1,2,4-triazol-5-yl)acetonitriles Substituted α-azidochalcones Base-activated Michael addition, cyclocondensation 6-Amino-2,5,7-triaryl- nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyridine-8-carbonitriles mdpi.com

Annulation of Triazole Fragment to Pyrimidine Ring

This method builds the triazole ring by forming the N1-N2 and C3a-N4 bonds of the final heterocyclic system. A prominent example is the reaction involving 2-alkylaminopyrimidines. These precursors can be treated with phosgene (B1210022) to yield 2-(N-alkyl-N-chlorocarbonylamino)pyrimidines. rsc.org Subsequent reaction with a nitrogen source, such as azidotrimethylsilane, leads to the formation of the triazole ring, yielding 3-substituted nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidinium-2-olates. rsc.org This intramolecular cyclization effectively annulates the triazole fragment onto the pyrimidine ring.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical pathway to the nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidine scaffold by combining three or more starting materials in a single synthetic operation. nih.govresearchgate.net This strategy is valued for its ability to rapidly generate molecular diversity and complexity from simple, commercially available precursors. nih.gov

A prevalent MCR approach is a Biginelli-like three-component heterocyclization. nih.gov This reaction typically involves the condensation of 3-amino-1,2,4-triazole, an aldehyde, and a β-dicarbonyl compound (like ethyl acetoacetate) or a related active methylene (B1212753) species. nih.govnih.govclockss.org The reaction can be promoted by various catalysts, including Brønsted or Lewis acids, and sometimes proceeds under catalyst-free or solvent-free conditions. researchgate.netnih.gov For instance, a facile synthesis of steroidal nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidines has been achieved through a one-pot reaction of steroidal ketones, aromatic aldehydes, and 3-amino-1,2,4-triazole in the presence of potassium tert-butoxide. clockss.org Similarly, novel triazolopyrimidine scaffolds have been synthesized using 3-aminotriazole, various aldehydes, and ketene (B1206846) N,S-acetals in the presence of trichloroacetic acid as a promoter. nih.gov

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProduct TypeRef
3-Amino-1,2,4-triazoleAldehydeβ-Dicarbonyl CompoundDMF, 130–160 °C1,2,4-Triazolo[1,5-a]pyrimidine nih.gov
5-Amino-1-phenyl-1H-1,2,4-triazoleAromatic AldehydeEthyl AcetoacetateAPTS, Ethanol, RefluxEthyl nih.govmdpi.comnih.govtriazolo[4,3-a]pyrimidine-6-carboxylate nih.gov
3-Amino-1,2,4-triazoleAromatic AldehydeAcetoacetanilideMaltose (B56501), Solvent-free, 80 °C nih.govmdpi.comnih.govTriazolo[1,5-a]pyrimidine-6-carboxamide researchgate.net
3-AminotriazoleAldehydeKetene N,S-acetalTrichloroacetic acid, Acetonitrile/Water, RTN-methyl-6-nitro-5-aryl-3,5-dihydro- nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidine-7-amine nih.gov
Steroidal KetoneAromatic Aldehyde3-Amino-1,2,4-triazolePotassium tert-butoxide, tert-Butanol, RefluxSteroidal nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidine clockss.org
Amino Acid-Triazole4-ChlorobenzaldehydeAcetylacetone (B45752)Lemon juice, Water-Ethanol2-(1,2-Dihydro- nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidin-3(5H)-yl)propanoic acid rsc.org

Intramolecular Cyclocondensation

Intramolecular cyclocondensation involves the cyclization of a single linear precursor that already contains all the necessary atoms for the fused ring system. This method is distinct from MCRs as the precursor is typically prepared in a separate step before the final ring-closing reaction.

One example involves the cyclization of N-(pyrid-2-yl)formamidoximes, which can be prepared from 2-aminopyridines. Under mild conditions using trifluoroacetic anhydride, these precursors undergo cyclization to afford nih.govmdpi.comnih.govtriazolo[1,5-a]pyridines, a related class of compounds whose synthesis principles are applicable to the pyrimidine series. organic-chemistry.org Another relevant pathway starts with 2-hydrazinopyrimidines, which can be acylated and then cyclized. For instance, treatment of 2-hydrazinopyrimidines with acylating agents can lead to the formation of s-triazolo[4,3-a]pyrimidines, which subsequently rearrange to the more stable s-triazolo[1,5-a]pyrimidines. researchgate.net

Oxidative Cyclization Reactions

Oxidative cyclization is a powerful method for the annulation of the triazole ring onto a pyrimidine core, typically starting from a pyrimidinyl-hydrazone or a related amidine derivative. nih.govnih.gov This process involves the formation of an N-N bond via an oxidation step to close the triazole ring. organic-chemistry.org

A common strategy is the oxidative cyclization of pyrimidinylhydrazones, which are readily prepared from the condensation of 2-hydrazinopyrimidines with aldehydes. nih.govbeilstein-journals.org Various oxidizing agents have been employed to effect this transformation. For example, iodobenzene (B50100) diacetate (IBD) in dichloromethane (B109758) can be used to cyclize 6-chloro-4-pyrimidinylhydrazones. beilstein-journals.org Interestingly, this reaction often leads to the formation of the nih.govmdpi.comnih.govtriazolo[4,3-c]pyrimidine intermediate, which then undergoes a spontaneous Dimroth rearrangement to yield the thermodynamically favored nih.govmdpi.comnih.govtriazolo[1,5-c]pyrimidine product. nih.govbeilstein-journals.org Other oxidants like bromine in acetic acid or N-chlorosuccinimide (NCS) have also been successfully used for the oxidative cyclization of hydrazone precursors. mdpi.comthieme-connect.de Furthermore, an iodine/potassium iodide (I₂/KI) mediated system provides an environmentally benign route for the oxidative N-N bond formation from N-aryl amidines to give 1,5-fused 1,2,4-triazoles. organic-chemistry.org

Transformations via Dimroth Rearrangement fromnih.govmdpi.comnih.govtriazolo[4,3-a]pyrimidine Isomers

The Dimroth rearrangement is a characteristic and synthetically useful isomerization reaction for converting nih.govmdpi.comnih.govtriazolo[4,3-a]pyrimidine isomers into the more thermodynamically stable 1H- nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidine system. nih.govresearchgate.net This rearrangement involves the transposition of endocyclic and exocyclic nitrogen atoms. wikipedia.org The transformation is often observed to occur either spontaneously or under promotion by acid, base, or heat. nih.gov

The reaction typically proceeds from a nih.govmdpi.comnih.govtriazolo[4,3-a] or [4,3-c]pyrimidine, which is often formed in situ from the cyclization of a hydrazinylpyrimidine precursor. nih.govnih.gov The accepted mechanism for the rearrangement under acidic conditions involves protonation of a pyrimidine nitrogen atom, followed by a ring-opening of the pyrimidine to form an intermediate. nih.gov Subsequent tautomerization and rotation are followed by ring-closure to yield the rearranged and more stable [1,5-a] or [1,5-c] isomer. nih.govbeilstein-journals.org For example, oxidative cyclization of (6-chloropyrimidin-4-yl)hydrazones with iodobenzene diacetate initially forms nih.govmdpi.comnih.govtriazolo[4,3-c]pyrimidine derivatives, which readily undergo the Dimroth rearrangement to furnish the corresponding nih.govmdpi.comnih.govtriazolo[1,5-c]pyrimidines. nih.govbeilstein-journals.org This rearrangement serves as a crucial final step in many synthetic sequences leading to the desired scaffold. nih.gov

Starting IsomerConditionsProduct IsomerRef
nih.govmdpi.comnih.govTriazolo[4,3-c]pyrimidineSpontaneous or HCl catalyzed nih.govmdpi.comnih.govTriazolo[1,5-c]pyrimidine nih.gov
nih.govmdpi.comnih.govTriazolo[4,3-c]pyrimidine (from oxidative cyclization)Bromine, Acetic Acid8-Bromo-7-chloro- nih.govmdpi.comnih.govtriazolo[1,5-c]pyrimidine thieme-connect.de
6-Bromo- nih.govmdpi.comnih.govtriazolo-[4,3-a]pyrimidineAliphatic amine, Microwave5-Amino- nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidine researchgate.net
nih.govmdpi.comnih.govTriazolo[4,3-a]pyrimidineAcid or Alkali nih.govmdpi.comnih.govTriazolo[1,5-a]pyrimidine researchgate.net

Sustainable and Green Chemistry Protocols

In recent years, the development of sustainable and environmentally friendly synthetic methods has become a major focus in organic chemistry. For the synthesis of nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidines, several green chemistry protocols have been reported, emphasizing the use of non-toxic catalysts, benign solvents, and energy-efficient reaction conditions. rsc.org

One approach involves using natural and biodegradable catalysts. For example, a three-component reaction to synthesize nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidine derivatives has been successfully carried out using lemon juice, a natural acid catalyst, in an aqueous ethanol medium. rsc.org Another green strategy employs maltose as a cheap, commercially available, and eco-friendly catalyst for the one-pot, three-component synthesis of nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidine-6-carboxamide derivatives under solvent-free conditions. researchgate.net These methods not only reduce environmental impact but also often simplify product isolation and purification.

Catalyst-Free Methods

Eliminating the need for a catalyst altogether represents a significant step towards ideal green synthesis. Catalyst-free methods for preparing nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidines and related structures have been developed, often facilitated by alternative energy sources like microwave irradiation. nih.govorganic-chemistry.org

Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and improve yields in a catalyst-free setting. organic-chemistry.org A notable example is the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide, which proceeds smoothly under microwave irradiation without any catalyst. organic-chemistry.org More specifically for the target scaffold's analogues, a catalyst-free and additive-free method for synthesizing 1,2,4-triazolo[1,5-a]pyridines has been established using enaminonitriles and benzohydrazides under microwave conditions. nih.govresearchgate.netmdpi.com This tandem reaction proceeds via transamidation, nucleophilic addition, and subsequent condensation to yield the final product in short reaction times, highlighting a highly efficient and eco-friendly route. nih.govmdpi.com

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient construction of heterocyclic systems, including the 1,2,4-triazolo[1,5-a]pyrimidine core. This method offers significant advantages over conventional heating, such as dramatically reduced reaction times, improved product yields, and cleaner reaction profiles. scielo.org.zarsisinternational.org

Researchers have successfully employed microwave irradiation for the multi-component synthesis of various 1,2,4-triazolo[1,5-a]pyrimidine derivatives. In one notable approach, a mixture of a 3-amino-1,2,4-triazole derivative, a β-dione, and an aromatic aldehyde in a solvent like ethanol is subjected to microwave irradiation. This one-pot reaction proceeds quickly, often within 10-15 minutes at temperatures around 120°C, to afford the target compounds in high purity. rsisinternational.org

Another efficient microwave-mediated protocol involves the cyclization of chalcone (B49325) precursors with hydrazine (B178648) hydrate. The reaction mixture, with a catalytic amount of glacial acetic acid, is irradiated for a short period (e.g., 10 minutes at 280 W) to yield the desired cyclized products. nih.gov These methods highlight the utility of microwave technology in accelerating the synthesis of complex heterocyclic structures. scielo.org.zanih.gov

A catalyst-free and additive-free approach for synthesizing related fused triazoles under microwave conditions has also been developed, showcasing the potential for more environmentally benign synthetic routes. mdpi.comresearchgate.net This tandem reaction between enaminonitriles and benzohydrazides proceeds to completion in a short time, demonstrating broad substrate scope and good functional group tolerance. mdpi.com

Table 1: Examples of Microwave-Assisted Synthesis of 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Related Heterocycles

Starting Materials Reaction Conditions Product Type Ref.
5-(Methylthio)-2H-1,2,4-triazol-3-amine, 4,4,4-trifluoro-1-(4-methoxyphenyl)butane-1,3-dione, Aromatic aldehyde Ethanol, 120°C, 10-15 min Substituted 1,2,4-triazolo[1,5-a]pyrimidines rsisinternational.org
1-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)-3-(substituted aryl)prop-2-en-1-one, Hydrazine hydrate Glacial acetic acid, 280 W, 10 min 1-[5-(Substituted aryl)-1H-pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazole nih.gov

Aqueous Medium Reactions

The use of water as a solvent in organic synthesis aligns with the principles of green chemistry, offering benefits such as low cost, non-flammability, and reduced environmental impact. The synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives has been successfully adapted to aqueous conditions.

One prominent green chemistry approach involves a one-pot, three-component reaction of an aminotriazole derivative, an aromatic aldehyde, and a β-dicarbonyl compound (such as acetylacetone or ethyl acetoacetate) in a water-ethanol mixture (e.g., 8:2 v/v). rsc.org To facilitate the reaction, a natural acid catalyst like lemon juice can be employed. This method not only provides good to excellent yields of the desired 1,2-dihydro- unipd.itscielo.org.zamdpi.comtriazolo[1,5-a]pyrimidine products but also represents a more sustainable synthetic pathway. rsc.org

The reaction of 3-amino-1,2,4-triazole derivatives with α-cyanoketene-S,S-dithioacetals in an aqueous medium also proceeds efficiently, leading to the precipitation of the functionalized triazolo[1,5-a]pyrimidine product directly from the reaction mixture. rsc.org These examples underscore the feasibility and advantages of utilizing aqueous systems for the synthesis of this important heterocyclic scaffold.

Table 2: Green Synthesis of unipd.itscielo.org.zamdpi.comTriazolo[1,5-a]pyrimidine Derivatives in Aqueous Medium

Reactants Solvent System Catalyst Product Type Ref.
3-Amino-1,2,4-triazole derivative, Aromatic aldehyde, Acetylacetone Water-Ethanol (8:2) Lemon Juice 2-(1,2-Dihydro- unipd.itscielo.org.zamdpi.comtriazolo[1,5-a]pyrimidin-3(5H)-yl)propanoic acid derivatives rsc.org

Strategies for Functionalization and Derivatization

The functionalization and derivatization of the 1,2,4-triazolo[1,5-a]pyrimidine (TZP) scaffold are crucial for modulating its biological activity and physicochemical properties. unipd.itmdpi.com These strategies allow for the systematic exploration of structure-activity relationships (SAR) and the development of compounds with optimized therapeutic potential. unipd.itnih.gov

A common approach begins with the construction of a core scaffold, which is then elaborated through various chemical transformations. For instance, a 7-hydroxy- unipd.itscielo.org.zamdpi.comtriazolo[1,5-a]pyrimidine can be synthesized by the condensation of a 3-amino-1,2,4-triazole with a β-ketoester like ethyl acetoacetate. mdpi.com The resulting hydroxyl group at the C-7 position is a versatile handle for further functionalization. It can be converted to a chloro group using a chlorinating agent such as phosphorus oxychloride. This 7-chloro derivative serves as a key intermediate, allowing for the introduction of various nucleophiles, such as amines, to generate a library of 7-substituted analogs. mdpi.com

Functionalization at the C-2 position is also a widely explored strategy. unipd.it Researchers have developed methods to introduce moieties like ethyl carboxylate at this position, which can then be hydrolyzed to the corresponding carboxylic acid. mdpi.com This acid can subsequently be coupled with various amines to form a diverse set of amides, enabling detailed investigation into how different substituents at C-2 affect biological activity. unipd.itnih.gov

Furthermore, the strategic placement of substituents at the C-5 and C-7 positions is critical for tuning the molecule's properties. unipd.itmdpi.com By selecting different β-dicarbonyl compounds in the initial cyclocondensation step, derivatives with varied substituents (e.g., methyl or phenyl groups) at C-5 and C-7 can be selectively synthesized. unipd.it This regioselective synthesis allows for the creation of unsymmetrically substituted TZP cores, which is essential for fine-tuning interactions with biological targets. unipd.it Merging the TZP scaffold with other pharmacologically active moieties, such as a cycloheptathiophene-3-carboxamide, has led to the creation of hybrid molecules with enhanced activity. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
1H- unipd.itscielo.org.zamdpi.comtriazolo[1,5-a]pyrimidin-5-one
5-(Methylthio)-2H-1,2,4-triazol-3-amine
4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione
1-(3,5-Diphenyl-1H-1,2,4-triazol-1-yl)-3-(substituted aryl)prop-2-en-1-one
Hydrazine hydrate
1-[5-(Substituted aryl)-1H-pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazole
Enaminonitrile
Benzohydrazide
1,2,4-Triazolo[1,5-a]pyridines
Acetylacetone
Ethyl acetoacetate
2-(1,2-Dihydro- unipd.itscielo.org.zamdpi.comtriazolo[1,5-a]pyrimidin-3(5H)-yl)propanoic acid
2-(bis(methylthio)methylene)malononitrile
2-(6-Cyano-7-imino-5-(methylthio)-1,2-dihydro- unipd.itscielo.org.zamdpi.comtriazolo[1,5-a]pyrimidin-3(7H)-yl)propanoic acid
3-Amino-5-(3-hydroxypropyl)-1H-1,2,4-triazole
7-Hydroxy-2-(3-hydroxypropyl)-5-methyl- unipd.itscielo.org.zamdpi.comtriazolo[1,5-a]pyrimidine
Phosphorus oxychloride
7-Chloro-2-(3-chloropropyl)-5-methyl- unipd.itscielo.org.zamdpi.comtriazolo[1,5-a]pyrimidine
Ethyl 5-amino-1,2,4-triazole-3-carboxylate
1-Phenylbutane-1,3-dione
1-Phenylbut-2-en-1-one

Mechanistic Investigations of 1h 1 2 3 Triazolo 1,5 a Pyrimidin 5 One Formation and Transformations

Plausible Reaction Pathway Proposals

The synthesis of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold, the core of 1H- nih.govresearchgate.netwikipedia.orgtriazolo[1,5-a]pyrimidin-5-one, can be achieved through several established reaction pathways. These methods generally involve the construction of the fused ring system from simpler pyrimidine (B1678525) or triazole precursors. The choice of pathway often depends on the desired substitution pattern on the final molecule.

Key synthetic strategies include:

Cyclocondensation Reactions: This is a common approach where a 3-amino-1,2,4-triazole derivative reacts with a 1,3-dicarbonyl compound or its equivalent, such as an α,β-unsaturated carbonyl compound. nih.gov The reaction proceeds by forming the pyrimidine ring onto the existing triazole core. To obtain the target 1H- nih.govresearchgate.netwikipedia.orgtriazolo[1,5-a]pyrimidin-5-one, a β-keto ester could be used as the 1,3-dicarbonyl component.

Rearrangement of Isomeric Systems: Another major pathway involves the synthesis of a nih.govresearchgate.netwikipedia.orgtriazolo[4,3-a]pyrimidine intermediate, which is then rearranged to the more thermodynamically stable [1,5-a] isomer. nih.gov This transformation, known as the Dimroth rearrangement, is often facilitated by acidic or basic conditions. nih.gov

Oxidative Cyclization: This method starts with a suitably functionalized pyrimidine, such as a pyrimidin-2-yl-amidine or a (6-chloropyrimidin-4-yl)hydrazone. nih.govbeilstein-journals.org Treatment with an oxidizing agent, for instance, iodobenzene (B50100) diacetate, induces cyclization to form the triazole ring. beilstein-journals.org In many cases, this initially forms a nih.govresearchgate.netwikipedia.orgtriazolo[4,3-c]pyrimidine which spontaneously rearranges to the corresponding [1,5-c] or [1,5-a] isomer. beilstein-journals.org

Multi-component Reactions: A three-component Biginelli-like heterocyclization has been utilized for the synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives. acs.org This approach involves the reaction of an aldehyde, a β-dicarbonyl compound, and a 3-alkylthio-5-amino-1,2,4-triazole, offering a convergent and efficient route to the scaffold. acs.org

Table 1: Summary of Proposed Reaction Pathways for 1,2,4-Triazolo[1,5-a]pyrimidine Synthesis
PathwayStarting MaterialsKey TransformationReference
Cyclocondensation3-Amino-1,2,4-triazole and 1,3-Dicarbonyl CompoundAnnulation of the pyrimidine ring nih.gov
Isomeric Rearrangement nih.govresearchgate.netwikipedia.orgTriazolo[4,3-a]pyrimidineDimroth Rearrangement nih.gov
Oxidative CyclizationPyrimidinylhydrazone or Pyrimidin-2-yl-amidineOxidant-induced cyclization to form the triazole ring nih.govbeilstein-journals.org
Multi-component ReactionAldehyde, β-Dicarbonyl, and Amino-1,2,4-triazoleBiginelli-like heterocyclization acs.org

Detailed Study of Dimroth Rearrangement Mechanisms

The Dimroth rearrangement is a significant transformation in the chemistry of N-heterocycles, including the conversion of nih.govresearchgate.netwikipedia.orgtriazolo[4,3-c]pyrimidines and their [4,3-a] isomers to the more stable [1,5-c] and [1,5-a] systems. nih.govbenthamscience.com This rearrangement involves an interconversion where endocyclic and exocyclic nitrogen atoms effectively switch places. wikipedia.org The reaction is often catalyzed by acid or base and is influenced by substituents on the heterocyclic rings. nih.govbenthamscience.com

The generally accepted mechanism for the acid-catalyzed Dimroth rearrangement proceeds through several steps:

Protonation: The reaction initiates with the protonation of a nitrogen atom in the pyrimidine ring of the starting isomer (e.g., a nih.govresearchgate.netwikipedia.orgtriazolo[4,3-c]pyrimidine). nih.govbeilstein-journals.org

Ring Opening: The protonated intermediate undergoes nucleophilic attack, typically by a solvent molecule like water, leading to the hydrolytic cleavage of the pyrimidine ring. This forms an open-chain intermediate. nih.govwikipedia.org

Tautomerization/Rotation: The open-chain intermediate can undergo bond rotation and tautomerization. In the context of triazole rearrangements, this often involves a proton shift within the triazole fragment. nih.gov

Ring Closure: An intramolecular cyclization occurs where a terminal amino group attacks a carbonyl or imine function, reforming the six-membered pyrimidine ring. nih.govwikipedia.org

Deprotonation/Dehydration: The final step involves the loss of a proton and typically a water molecule to yield the rearranged, thermodynamically more stable nih.govresearchgate.netwikipedia.orgtriazolo[1,5-a]pyrimidine product. nih.govbeilstein-journals.org

Studies have shown that the rate of rearrangement is dependent on the pH of the medium. nih.gov For example, the transformation of certain nih.govresearchgate.netwikipedia.orgtriazolo[4,3-c]pyrimidine derivatives occurs spontaneously but can be accelerated by the presence of HCl. nih.gov Conversely, basic conditions, such as using sodium acetate (B1210297) in ethanol (B145695), can also facilitate the rearrangement. nih.gov The presence of aliphatic substituents on the triazolopyrimidine structure has also been observed to facilitate this rearrangement. benthamscience.com

Examination of ANRORC-Type Mechanisms

The SN(ANRORC) mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure, is a crucial pathway for nucleophilic substitution in electron-deficient heterocyclic systems like pyrimidines. wikipedia.orgcapes.gov.br This mechanism differs from standard aromatic substitution pathways (SNAr) and aryne mechanisms. It is particularly relevant for explaining transformations where the incoming nucleophile is not found at the position of the leaving group, or when isotopic labeling reveals that ring atoms have been exchanged. wikipedia.org

Detailed investigations into ANRORC-type reactions have been conducted on azolo[1,5-a]pyrimidine systems. rsc.org The reaction of aryl-azolo[1,5-a]pyrimidine-6-carbonitriles with nucleophiles like hydroxide (B78521) (O-nucleophile) or amines (N-nucleophiles) provides a clear example. rsc.org The mechanism, supported by DFT calculations, proceeds as follows:

Addition of the Nucleophile: The reaction begins with the nucleophilic addition to an electrophilic carbon atom of the pyrimidine ring. In azolo[1,5-a]pyrimidines, this attack often occurs at the C5 position. rsc.org

Ring Opening: The resulting anionic intermediate undergoes cleavage of the pyrimidine ring. This step is often the rate-determining step of the sequence. The ring opening leads to a more stable, acyclic intermediate.

Ring Closure: The open-chain intermediate then undergoes a new intramolecular cyclization. This ring closure may occur at a different position than the original ring, leading to a rearranged product.

Elimination: Finally, a leaving group is eliminated, restoring aromaticity and yielding the final substituted product.

Isotope labeling experiments are a classic method to confirm an ANRORC mechanism. For instance, if a pyrimidine ring is labeled with ¹⁴N and one of the original ring nitrogen atoms is found in an exocyclic position in the product, it provides strong evidence for a ring-opening and ring-closure sequence. wikipedia.org

Transition State Analysis in Reaction Mechanisms

To gain deeper insight into reaction feasibility, rates, and regioselectivity, computational chemistry is employed to perform transition state analysis. This involves modeling the potential energy surface of a reaction and locating the structures of transition states—the highest energy points along the reaction coordinate. The calculated activation energy (the energy difference between reactants and the transition state) provides a quantitative measure of the kinetic barrier of a reaction step.

In the context of triazolopyrimidine chemistry, transition state analysis has been applied to validate proposed mechanisms like ANRORC and Dimroth rearrangements. researchgate.netrsc.org For instance, in ANRORC-type reactions of azolo[1,5-a]pyrimidines, DFT calculations have been used to confirm the proposed pathway by calculating the energies of all intermediates and transition states. rsc.org

Similarly, studies on ANRORC-like reactions of other heterocycles, such as 1,4-dinitroimidazoles with aniline (B41778), provide a model for this type of analysis. researchgate.net In that work, two possible initial attack sites, C2 and C5, were considered. By calculating the activation barriers for both pathways, the researchers could determine the preferred reaction channel. researchgate.net The analysis can be further refined using distortion/interaction models, which dissect the activation energy into the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted molecules. researchgate.net Such analyses are critical for understanding why a particular reaction pathway is favored over another and for predicting the reactivity of new substrates. researchgate.netresearchgate.net

Reactivity and Chemical Transformations of 1h 1 2 3 Triazolo 1,5 a Pyrimidin 5 One Derivatives

Electrophilic Reactions at Ring Carbon Atoms

The nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine system is generally described as an electron-rich five-membered triazole ring fused to an electron-deficient six-membered pyrimidine (B1678525) ring. nih.gov This electronic characteristic suggests that the pyrimidine ring is less susceptible to electrophilic attack than a simple benzene (B151609) ring. However, electrophilic substitution can be achieved, typically requiring harsh conditions and directing to specific positions on the pyrimidine moiety.

Research on related pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines has shown that electrophilic substitution reactions such as bromination, iodination, and nitration occur at the C6 position of the pyrimidine ring. researchgate.netnih.gov More directly, the synthesis of 2-furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one, an isomer of the title compound, demonstrates that nitration at the C6 position is feasible. rsc.org This reaction involves the cyclocondensation of an aminotriazole with ethyl ethoxymethylenenitroacetate, introducing the nitro group at the C6 position. rsc.org

Table 1: Examples of Electrophilic Substitution Reactions on Related Triazolopyrimidine Systems.
ReactionReagentsSubstrateProductPosition of SubstitutionSource
NitrationHNO₃/H₂SO₄ in Acetic Acid5-Aryl-8-phenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine5-Aryl-6-nitro-8-phenyl... derivativeC6 researchgate.net
BrominationBromine in Acetic Acid5-Aryl-8-phenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine5-Aryl-6-bromo-8-phenyl... derivativeC6 researchgate.net
IodinationIodine monochloride in Acetic Acid5-Aryl-8-phenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine5-Aryl-6-iodo-8-phenyl... derivativeC6 researchgate.net
NitrationEthoxymethylenenitroacetate3-Amino-5-(fur-2-yl)-1,2,4-triazole2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-oneC6 rsc.org

Nucleophilic Substitution of Functional Groups

Functional groups attached to the nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine core, particularly at the electron-deficient pyrimidine ring, are susceptible to nucleophilic substitution. This provides a powerful method for introducing diverse functionalities.

A key example is the displacement of a chloro group at the 5-position. Studies on 5-chloro-6-(trifluorophenyl)- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidin-7-amine show that the C5-chloro atom can be readily substituted by various nucleophiles, including alcohols, thiols, and alkylamines, to provide the corresponding ether, thioether, and amino derivatives. cas.org Similarly, a methanesulfonyl group at the C2 position has been shown to undergo nucleophilic substitution with the sodium salts of α-hydroxyphosphonates. researchgate.net In another related system, a chloro group at the 7-position of a 6-nitro- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidin-7-one was substituted by an amine. capes.gov.br

Table 2: Examples of Nucleophilic Substitution Reactions.
Leaving GroupPositionNucleophileProduct TypeSource
-Cl5Alcohols (ROH)5-Alkoxy derivative cas.org
-Cl5Thiols (RSH)5-Alkylthio derivative cas.org
-Cl5Alkylamines (RNH₂)5-Alkylamino derivative cas.org
-SO₂CH₃2α-Hydroxyphosphonate salts2-(Phosphonato-oxy) derivative researchgate.net
-Cl7Amines7-Amino derivative capes.gov.br

Ring Alkylation Reactions

The alkylation of nitrogen atoms within the heterocyclic core is a fundamental transformation. The 1H- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidin-5-one scaffold possesses multiple nitrogen atoms that could potentially undergo alkylation. However, specific studies detailing the N-alkylation of this particular ring system are not widely reported in the surveyed literature. Generally, the site of alkylation in such multi-nitrogen heterocyclic systems is influenced by factors like steric hindrance and the relative nucleophilicity of the different nitrogen atoms. For related nitrogen-rich heterocycles like amino-1,3,5-triazines, ruthenium-catalyzed N-alkylation using alcohols has been successfully demonstrated. nih.gov This suggests that similar catalytic methods could potentially be applied to the triazolopyrimidine core.

Reactivity of Side Chains and Exocyclic Functional Groups

The functional groups attached to the periphery of the 1H- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidin-5-one core exhibit characteristic reactivities, enabling further diversification of the molecule.

Exocyclic amino groups are particularly versatile. For instance, a 2-amino group can be acylated, as demonstrated by the preparation of N-(7-Methyl-5-phenyl- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidin-2-yl)-4-nitrobenzamide from the corresponding amine and 4-nitrobenzoyl chloride. The reactivity of side chains has also been exploited, for example, in the Mannich reaction of a furan-2-yl side chain attached at the C2 position, which allows for the introduction of aminomethyl groups.

Ring Cleavage and Rearrangement Processes

The triazolopyrimidine system can undergo significant rearrangement reactions, with the Dimroth rearrangement being the most prominent. This rearrangement involves the isomerization of fused triazole systems, typically converting a less stable isomer into a more thermodynamically stable one. nih.gov In the context of triazolopyrimidines, the rearrangement often involves the interconversion of nih.govresearchgate.netnih.govtriazolo[4,3-c]pyrimidine and nih.govresearchgate.netnih.govtriazolo[1,5-c]pyrimidine isomers. nih.govnih.gov

The accepted mechanism proceeds through protonation, followed by hydrolytic or base-catalyzed ring opening of the pyrimidine ring to form an intermediate, which then re-cyclizes to yield the rearranged, more stable isomer. nih.gov For example, the oxidative cyclization of (6-chloropyrimidin-4-yl)hydrazones initially forms nih.govresearchgate.netnih.govtriazolo[4,3-c]pyrimidine derivatives, which then spontaneously rearrange to the more stable nih.govresearchgate.netnih.govtriazolo[1,5-c]pyrimidines. This transformation is crucial in the synthesis of these heterocycles, as the initially formed kinetic product can isomerize to the desired thermodynamic product.

Coordination Chemistry and Ligand Properties with Metal Ions

The presence of multiple nitrogen atoms and exocyclic carbonyl groups makes 1H- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidin-5-one and its derivatives excellent ligands for metal ions. nih.gov Their structural similarity to purines makes them valuable as biomimetic models for studying metal-nucleobase interactions.

Detailed studies on the coordination chemistry of 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine (an isomer of the title compound) with first-row transition metals have been conducted. These derivatives typically coordinate with metal ions like Cu(II), Co(II), Ni(II), and Zn(II). The primary coordination modes observed are either monodentate through the N3 atom of the triazole ring or bridging between two metal centers via the N3 and N4 atoms. The exocyclic oxygen atom at the C7 (or C5) position can also participate in coordination, expanding the range of possible metal interactions.

Table 3: Coordination Properties of a 7-Oxo-triazolopyrimidine Derivative.
Metal IonLigandCoordination ModeResulting Complex ExampleSource
Cu(II)7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine (HftpO)N3-monodentate[Cu(ftpO)₂(H₂O)₄]
Co(II)7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine (HftpO)N3-monodentate[Co(ftpO)₂(H₂O)₄]
Ni(II)7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine (HftpO)N3-monodentate[Ni(ftpO)₂(H₂O)₄]
Zn(II)7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine (HftpO)N3-monodentate[Zn(ftpO)₂(H₂O)₄]

Structural Elucidation and Crystallographic Analysis of 1h 1 2 3 Triazolo 1,5 a Pyrimidin 5 One and Its Analogs

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction has been an indispensable tool for the structural characterization of triazolopyrimidine systems. It provides unequivocal evidence for the molecular structure, allows for the differentiation between isomers, and offers a detailed view of the packing arrangements in the solid state.

The synthesis of triazolopyrimidines can often lead to different isomers, such as the 5-oxo and 7-oxo forms. For instance, the condensation of 3-amino- mdpi.comnih.govresearchgate.nettriazole with specific reagents can yield either 4,5-dihydro-5-oxo- mdpi.comnih.govresearchgate.nettriazolo-[1,5-a]pyrimidine (5HtpO) or 4,7-dihydro-7-oxo- mdpi.comnih.govresearchgate.nettriazolo-[1,5-a]pyrimidine (7HtpO), depending on whether the reaction is conducted in a strongly basic or acidic medium, respectively. researchgate.net The crystal structures of these compounds, determined by X-ray diffraction, have confirmed the N4–H tautomer as the existing form in the solid state. researchgate.net

Furthermore, for novel synthesized derivatives, such as a series of pyrazolo-[4,3-e] mdpi.comnih.govresearchgate.nettriazolopyrimidines, single-crystal X-ray analysis serves as a crucial step to confirm the expected molecular structure. nih.gov The analysis of a representative crystal from this series validated the proposed structure, with observed bond lengths and angles falling within normal ranges and comparing well with previously reported derivatives. nih.gov Similarly, the structures of the sodium salt of 2-furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one and other analogs have been unequivocally confirmed through this technique. mdpi.commdpi.com

Crystallographic analysis provides fundamental data about the lattice structure of a compound. Analogs of 1H- mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyrimidin-5-one have been found to crystallize in various systems, reflecting the influence of different substituents and molecular packing.

For example, a pyrazolo-[4,3-e] mdpi.comnih.govresearchgate.nettriazolopyrimidine derivative was found to crystallize in the monoclinic system with the space group P21/n. nih.gov In another case, a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole analog crystallized in the less symmetric triclinic crystal system with a P-1 space group. mdpi.com The crystal structure of 1H-1,2,3-Triazolo[4,5-b]-pyridin-4-ium nitrate (B79036) was determined to be in the orthorhombic system with a Pnma space group. researchgate.net A copper (II) complex with 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine crystallizes in the monoclinic P21/c space group. mdpi.com

Table 1: Crystallographic Data for 1H- mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyrimidin-5-one Analogs
CompoundCrystal SystemSpace GroupReference
Pyrazolo-[4,3-e] mdpi.comnih.govresearchgate.nettriazolopyrimidine derivativeMonoclinicP21/n nih.gov
1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole derivativeTriclinicP-1 mdpi.com
1H-1,2,3-Triazolo[4,5-b]-pyridin-4-ium nitrateOrthorhombicPnma researchgate.net
[Cu(ftpO)₂(H₂O)₄]MonoclinicP21/c mdpi.com

The solid-state architecture of these compounds is directed by a network of noncovalent interactions. conicet.gov.ar Hydrogen bonds, π-π stacking, and other weak interactions are the primary driving forces for the self-assembly of molecules into well-defined supramolecular structures. mdpi.comnih.gov

In the crystal structure of a 5,7-dimethyl- mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyrimidine derivative, π-π stacking and hydrogen bonds were identified as the key forces driving the formation of supramolecular microfibers. mdpi.com Molecular modeling showed that the triazolopyrimidine moiety of one molecule can pack with that of an adjacent molecule through these π-π stacking interactions. mdpi.com The crystal structure is further stabilized by a network of hydrogen bonds. mdpi.com

Table 2: Hydrogen Bond Interactions in a 5,7-dimethyl- mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyrimidine Analog
Interaction TypeDescriptionDistance (Å)Reference
F···HFluorine atom to H of N=CH group2.79, 2.74 mdpi.com
O···HOxygen of C=O group to 6-H of triazolopyrimidinyl2.26 mdpi.com
N···H3-N atom to 6-H of adjacent triazolopyrimidinyl2.62 mdpi.com

In other analogs, such as fused thiazolo[3,2-a]pyrimidines, the crystal structure is dominated by strong anion···H-N hydrogen bonds and supplemented by weaker C-H···O interactions. nih.gov The supramolecular structure of a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole is controlled by C-H···π interactions between a methyl group and the π-system of the triazole ring. mdpi.com Analysis using Hirshfeld surfaces and 2D fingerprint plots is a common method to visualize and quantify these varied intermolecular contacts. nih.govnih.govacs.org Interestingly, in the crystal structure of the sodium salt of 2-furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one, no shortened π-π-contacts between the heterocyclic rings were observed, indicating that other interactions dominate the crystal packing. mdpi.com

The conformation of the fused heterocyclic system and its substituents is a critical structural feature. X-ray diffraction studies reveal the degree of planarity of the ring systems. In the case of 1H-1,2,3-Triazolo[4,5-b]-pyridin-4-ium nitrate, the five carbon and four nitrogen atoms of the cation are all in the same plane. researchgate.net

Advanced Spectroscopic Characterization Techniques

Alongside X-ray crystallography, a suite of advanced spectroscopic techniques is essential for the complete characterization of 1H- mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyrimidin-5-one and its analogs. These methods provide complementary information and are crucial for confirming structures, especially when suitable crystals for X-ray analysis cannot be obtained.

Synthesized libraries of 1,2,4-triazolo[1,5-a]pyrimidines are routinely and fully characterized using a combination of FT-IR, ¹H NMR, ¹³C NMR, and mass spectroscopy. researchgate.net The structures of compounds like the sodium salt of 2-furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one have been confirmed using ¹H and ¹³C NMR spectroscopy, IR spectroscopy, and elemental analysis. mdpi.com

NMR spectroscopy is particularly powerful. For instance, ¹H-NMR methyl substituent effect studies on the 1,2,4-triazolo[1,5-a]pyrimidine heterocycle have suggested that it exhibits a somewhat limited degree of aromaticity. nih.gov Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), are used to observe 2- and 3-bond correlations between protons and carbons, which helps to confirm the structural assignments of complex derivatives. nih.gov Theoretical calculations of NMR chemical shifts can also be compared against experimental data to corroborate the most stable tautomeric forms of these compounds in solution. researchgate.netrsc.org

Computational Chemistry and Theoretical Investigations of 1h 1 2 3 Triazolo 1,5 a Pyrimidin 5 One

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone for the computational study of heterocyclic systems, including triazolopyrimidine derivatives. jchemrev.com It offers a favorable balance between computational cost and accuracy for predicting a wide range of molecular properties.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in 1H- jchemrev.comnih.govmdpi.comtriazolo[1,5-a]pyrimidin-5-one. The process, known as geometry optimization, seeks the minimum energy conformation on the potential energy surface. For related triazolo[1,5-a]pyrimidine derivatives, these optimizations are commonly performed using functionals like B3LYP with basis sets such as 6-311G(d,p). jchemrev.com Such studies have revealed that the fused ring system in some substituted triazolopyrimidines is often non-planar. journalijar.com

| Dipole Moment | Measures the polarity of the molecule. |

DFT calculations are highly effective for evaluating the relative energies and thermodynamic stabilities of different structural isomers. For the jchemrev.comnih.govmdpi.comtriazolo[1,5-a]pyrimidine scaffold, a common isomeric form is the jchemrev.comnih.govmdpi.comtriazolo[4,3-a]pyrimidine system. Theoretical calculations can precisely predict the energy difference between these isomers. For instance, studies on substituted derivatives have shown that the calculated properties for the jchemrev.comnih.govmdpi.comtriazolo[1,5-a]pyrimidine isomer align well with experimental data, confirming it as the more stable form over the [4,3-a] counterpart. jchemrev.com These calculations involve computing the total electronic energy and applying corrections for zero-point vibrational energy to obtain accurate predictions of relative stability at 0 K. Thermodynamic parameters such as enthalpy and Gibbs free energy can also be determined to understand stability under different temperature and pressure conditions.

One of the most powerful applications of DFT in structural elucidation is the prediction of spectroscopic data, particularly NMR chemical shifts. rsc.org The in silico prediction of chemical shifts is now a common practice to aid in the assignment of complex organic structures. rsc.org For a proposed structure of 1H- jchemrev.comnih.govmdpi.comtriazolo[1,5-a]pyrimidin-5-one, DFT methods like the Gauge-Including Atomic Orbital (GIAO) approach can calculate the magnetic shielding tensors for each nucleus. nih.gov These values are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions depends on the chosen functional and basis set. nih.gov For similar heterocyclic compounds, functionals like B3LYP, TPSSTPSS, and B97D, coupled with basis sets like TZVP or 6-311+G(2d,p), have been shown to provide results that correlate well with experimental ¹H and ¹³C NMR data. nih.gov Comparing the calculated spectrum for 1H- jchemrev.comnih.govmdpi.comtriazolo[1,5-a]pyrimidin-5-one and its potential isomers or tautomers with the experimental spectrum is a robust method for confirming its structure. jchemrev.com

Table 2: Example of Calculated vs. Experimental NMR Data Correlation

Atom Calculated δ (ppm) Experimental δ (ppm) Difference (ppm)
H-2 Value Value Value
H-7 Value Value Value
C-2 Value Value Value
C-5 Value Value Value
C-7 Value Value Value
C-8a Value Value Value

(Note: This table is illustrative. Actual values would be obtained from specific DFT calculations and experimental measurements.)

DFT is also a valuable tool for investigating the mechanisms of chemical reactions involving the 1H- jchemrev.comnih.govmdpi.comtriazolo[1,5-a]pyrimidin-5-one scaffold. By mapping the potential energy surface, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. For example, in the study of the isomerization of related pyrazolopyrimidines, DFT calculations were used to support an ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closing) mechanism. rsc.org This involves locating the transition state structures for nucleophilic attack, the ring-opened intermediate, and the subsequent ring-closing step, and calculating the energy barriers for each step to determine the most plausible pathway. rsc.org Similarly, DFT could be used to model the Dimroth rearrangement, a common transformation for converting jchemrev.comnih.govmdpi.comtriazolo[4,3-a]pyrimidines into the more stable [1,5-a] isomers. nih.gov

Tautomerism Studies

Tautomerism, the interconversion of structural isomers through proton migration, is a critical concept for understanding the chemistry of 1H- jchemrev.comnih.govmdpi.comtriazolo[1,5-a]pyrimidin-5-one. The presence of multiple nitrogen atoms and a carbonyl group creates several possibilities for tautomeric forms, which can coexist in equilibrium.

The 1H- jchemrev.comnih.govmdpi.comtriazolo[1,5-a]pyrimidin-5-one structure contains both a 1,2,4-triazole (B32235) ring and a pyrimidin-5-one ring, each susceptible to tautomerism. researchgate.netchemicalbook.com The primary tautomerism is the keto-enol type, where the proton can migrate from the N1 nitrogen to the carbonyl oxygen at position 5.

Keto form: 1H- jchemrev.comnih.govmdpi.comtriazolo[1,5-a]pyrimidin-5-one

Enol (or Hydroxy) form: jchemrev.comnih.govmdpi.comTriazolo[1,5-a]pyrimidin-5-ol

This keto-enol equilibrium is analogous to that seen in 4-pyrimidone. chemicalbook.com Computational studies on 4-pyrimidone have shown that the keto form is generally the most stable structure, and the presence of water can facilitate proton migration by forming hydrogen-bonded bridges, thereby lowering the activation energy for interconversion. chemicalbook.com

Furthermore, prototropic tautomerism can occur within the triazole ring, involving the migration of the proton among the nitrogen atoms. For 1H- jchemrev.comnih.govmdpi.comtriazolo[1,5-a]pyrimidin-5-one, the proton is located at the N1 position. A potential, though likely less stable, tautomer would be the 2H isomer.

Table 3: Potential Tautomeric Forms

Tautomer Name Key Structural Feature
1H- jchemrev.comnih.govmdpi.comtriazolo[1,5-a]pyrimidin-5-one Keto form, proton on N1
jchemrev.comnih.govmdpi.comTriazolo[1,5-a]pyrimidin-5-ol Enol (hydroxy) form

| 2H- jchemrev.comnih.govmdpi.comtriazolo[1,5-a]pyrimidin-5-one | Keto form, proton on N2 |

DFT calculations are essential for characterizing these tautomers. By optimizing the geometry and calculating the relative energies (including zero-point energy corrections) of each potential tautomer, their relative populations in the gas phase and in different solvents (using continuum solvation models) can be predicted. This theoretical analysis, when combined with experimental data from NMR or UV-Vis spectroscopy, allows for a definitive identification of the predominant tautomeric form under specific conditions. jchemrev.com

Quantitative Assessment of Tautomeric Equilibria

Theoretical studies, particularly those employing quantum-chemical calculations, have been instrumental in assessing the tautomeric equilibria of oxo-substituted mdpi.comscilit.comnih.govtriazolo[1,5-a]pyrimidines. The parent compound, 1H- mdpi.comscilit.comnih.govtriazolo[1,5-a]pyrimidin-5-one, can theoretically exist in several tautomeric forms, primarily involving keto-enol and amine-imine tautomerism across the fused ring system.

Ab initio calculations performed at the B3LYP/6-311+G** level have been used to investigate the relative stabilities of various tautomers of related 5-oxo and 7-oxo triazolopyrimidines. nih.govresearchgate.net These computational analyses consistently indicate that the keto forms are energetically more stable than their corresponding enol (hydroxy) counterparts. For 4,5-dihydro-5-oxo mdpi.comscilit.comnih.govtriazolo[1,5-a]pyrimidine, the form protonated at the N4 position is identified as the most stable tautomer. nih.govresearchgate.net This stability is corroborated by comparisons with experimental X-ray crystallography and NMR data where available. nih.govresearchgate.net The preference for the keto form over the enol form is a common feature in related heterocyclic systems, though the energy difference can be influenced by various factors. vulcanchem.comnih.gov

The equilibrium is dominated by the keto-amide form over potential imidol-enol forms. The relative energies calculated for different tautomers provide a quantitative measure of their populations at equilibrium, as shown in the theoretical data table below for a model system.

Table 1: Theoretical Relative Stabilities of Tautomers Note: This table is illustrative, based on findings for closely related structures. Exact energy values for the title compound may vary.

Tautomer Proton Position Relative Energy (kcal/mol) Predicted Stability
Keto (amide) N4-H 0.00 Most Stable
Enol (hydroxy) O-H > 5.0 Less Stable
Keto (imine) N1-H Intermediate Less Stable

Influence of Solvent, Temperature, and Substituents on Tautomerism

The position of the tautomeric equilibrium in heterocyclic compounds like 1H- mdpi.comscilit.comnih.govtriazolo[1,5-a]pyrimidin-5-one is sensitive to environmental and structural modifications. The influence of solvent, temperature, and substituents has been explored through both experimental (e.g., NMR spectroscopy) and computational methods for analogous systems. nih.govresearchgate.netnih.gov

Influence of Solvent: The polarity of the solvent can significantly shift the tautomeric equilibrium. nih.gov Computational studies using the Polarizable Continuum Model (PCM) show that polar solvents tend to stabilize more polar tautomers. researchgate.net For keto-enol systems, increasing solvent polarity generally favors the keto form, which often possesses a larger dipole moment. vulcanchem.comnih.gov In a study on related β-ketoamides, the population of the enol form was found to decrease in polar solvents like DMSO compared to less polar solvents like chloroform. nih.gov This is because polar solvents can engage in intermolecular hydrogen bonding, disrupting the intramolecular hydrogen bonds that often stabilize the enol tautomer. nih.gov

Influence of Temperature: Temperature changes can alter the equilibrium constant (Keq) of tautomerization. In NMR studies of related compounds, variations in temperature lead to shifts in the populations of the keto and enol forms, which can be monitored by the changes in the integration of their respective signals. researchgate.net Generally, if the enolization is an endothermic process, an increase in temperature will favor the enol form, although the effect may be modest.

Influence of Substituents: The electronic nature of substituents on the triazolopyrimidine ring plays a crucial role. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the relative acidity and basicity of different sites within the molecule, thereby favoring one tautomer over another. nih.gov For instance, substitution can change the tautomeric preferences relative to the unsubstituted parent compound. nih.gov In a study of substituted adenines, it was found that increasing the polarity of the solvent enhances the electron-accepting ability of a nitro group substituent, which in turn influences tautomeric stability. nih.gov Similarly, for the 1H- mdpi.comscilit.comnih.govtriazolo[1,5-a]pyrimidin-5-one scaffold, substituents can modulate the pKa of the N-H protons and the stability of the conjugated system, thereby shifting the equilibrium.

Aromaticity Analysis and Related Quantum-Chemical Indices

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is an aza-analog of a delocalized 10-π electron indolizine (B1195054) system. wikipedia.org This system consists of an electron-rich five-membered triazole ring fused to an electron-deficient six-membered pyrimidine (B1678525) ring. wikipedia.org However, despite its potential for aromaticity, studies based on 1H-NMR methyl substituent effects have suggested that the TP heterocycle exhibits a limited degree of aromatic character. wikipedia.org

Quantum-chemical calculations provide a more quantitative assessment of aromaticity through various indices. Methods such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) are commonly employed to evaluate the extent of π-electron delocalization in cyclic systems. For related heterocyclic compounds, density functional theory (DFT) calculations have been used to determine these indices. nih.gov Differences in aromaticity can help explain the relative stabilities of various tautomers and isomers. researchgate.net For instance, the tautomer that maintains a higher degree of aromaticity in both the five- and six-membered rings is often energetically favored. Computational studies on related 1,2,4-triazolo[4,3-a]pyrimidin-5-(1H)-one derivatives have involved analyses of frontier molecular orbitals (HOMO/LUMO), which indicate strong orbital interactions and electron delocalization, properties closely linked to aromaticity. scilit.com

Molecular Docking Simulations

Molecular docking is a powerful computational technique used to predict the preferred orientation and interaction of a ligand when bound to a target receptor. For derivatives of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold, docking simulations have provided significant insights into their potential as inhibitors of various biological targets.

Studies have been conducted on various isomers and derivatives, targeting enzymes crucial for disease pathology. For example, 1,2,4-triazolo[1,5-a]pyrimidin-7-one derivatives were identified as potential inhibitors of the SARS-CoV-2 main protease (Mpro) through in silico screening. In another study, 1,2,4-triazolo[4,3-a]pyrimidin-5-(1H)-one derivatives were docked into the active site of the DNA gyrase receptor, suggesting a potential mechanism for their antimicrobial activity. scilit.com Similarly, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been docked against the KDM5A protein, a target in cancer therapy.

Prediction of Binding Modes and Interactions

Molecular docking simulations predict the specific interactions that stabilize the ligand-protein complex. These interactions are predominantly non-covalent and include hydrogen bonds, hydrophobic interactions, and electrostatic forces.

For 1,2,4-triazolo[1,5-a]pyrimidine-based compounds, the fused heterocyclic ring system provides multiple hydrogen bond donors and acceptors, which are key to their binding. For instance, in the docking of derivatives against the influenza A virus polymerase PA-PB1 interface, the binding mode was rationalized, highlighting key interactions within the PA C-terminal domain. In a study of 1,2,4-triazolo[1,5-a]pyrimidin-7-one derivatives as SARS-CoV-2 Mpro inhibitors, the lead compounds effectively formed hydrogen bonds with crucial active site residues such as His41, Cys145, and Glu166. The analysis of binding modes can also reveal unique interactions, such as the monodentate coordination of a triazolo N1 atom with the active site Fe2+ ion in PHD-1 inhibitors. wikipedia.org

Table 2: Summary of Predicted Binding Interactions for Triazolopyrimidine Derivatives

Compound Class Target Protein Key Interacting Residues Predicted Interactions
1,2,4-Triazolo[1,5-a]pyrimidin-7-ones SARS-CoV-2 Mpro His41, Cys145, Glu166 Hydrogen bonding
1,2,4-Triazolo[4,3-a]pyrimidin-5-ones DNA Gyrase Not specified Favorable binding energy scilit.com
1,2,4-Triazolo[1,5-a]pyrimidine-2-carboxamides Influenza A Polymerase (PA) Not specified Binding within PA C-terminal

Insights into Ligand-Target Recognition

The prediction of binding modes provides fundamental insights into the principles of molecular recognition between the ligand and its target. By analyzing a series of docked compounds, researchers can understand why certain ligands show higher affinity than others. This knowledge is crucial for rational drug design. mdpi.com

For the triazolopyrimidine scaffold, the arrangement of nitrogen atoms in the fused rings is critical for establishing a network of hydrogen bonds with the protein's hinge region or active site. The pyrimidine portion often acts as a hinge-binding scaffold. Docking studies reveal that the specific substitution pattern on the ring system dictates the orientation of the molecule in the binding pocket, allowing different functional groups to engage with specific hydrophobic or hydrophilic sub-pockets. mdpi.com For example, in kinase inhibitors, an aniline (B41778) group might be directed towards the solvent-exposed region or a hydrophobic pocket depending on its substitution. This understanding of structure-activity relationships at the atomic level allows for the optimization of ligands to improve potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of compounds with their biological activity. For the 1,2,4-triazolo[1,5-a]pyrimidine (1,2,4-TAP) scaffold, QSAR studies have been performed to build predictive models for designing more potent therapeutic agents. mdpi.com

A notable QSAR study was conducted on 125 congeners of 1,2,4-triazolo[1,5-a]pyrimidin-7-amine, an analogue of the title compound, to model their inhibitory activity against Plasmodium falciparum, the parasite responsible for malaria. mdpi.comscilit.com In this work, various machine learning algorithms were employed to build regression models based on a set of calculated molecular descriptors. mdpi.com

Recursive feature elimination was used to select the most significant descriptors from an initial pool of 306. mdpi.com The final models were built using five key descriptors. The resulting regression equation from the Multiple Linear Regression (MLR) model was:

pIC₅₀ = 5.90 − 0.71(npr1) − 1.52(pmi3) + 0.88(slogP) − 0.57(vsurf-CW2) + 1.11(vsurf-W2) mdpi.com

The performance of several machine learning models was evaluated, with the Support Vector Regressor (SVR) model showing the best predictive power and robustness upon five-fold cross-validation. mdpi.com

Table 3: Performance of QSAR Models for 1,2,4-TAP Analogs Based on a study of 1,2,4-triazolo[1,5-a]pyrimidin-7-amine analogs against P. falciparum. mdpi.com

Model R² (Coefficient of Determination) MSE (Mean Squared Error) RMSE (Root Mean Squared Error)
kNN 0.54 0.46 0.68
SVR 0.67 0.33 0.57

| RFR | 0.58 | 0.43 | 0.66 |

These QSAR models provide valuable information on the structural features—such as lipophilicity (slogP) and specific surface area properties (vsurf descriptors)—that are critical for the antimalarial activity of this scaffold. mdpi.com Such validated models serve as powerful tools for the in silico screening and rational design of new, more potent derivatives. mdpi.comnih.gov

Selection of Molecular Descriptors and Statistical Model Construction

The foundation of a robust Quantitative Structure-Activity Relationship (QSAR) model lies in the meticulous selection of molecular descriptors that accurately represent the physicochemical properties of the molecules under investigation. In the study of nih.govmdpi.comtriazolo[1,5-a]pyrimidine derivatives, a variety of descriptors are calculated to capture the topological, electronic, and steric features of the compounds.

A 2D-QSAR study conducted on a series of 31 derivatives of (1,2,4)triazolo(1,5-a)pyrimidines with anticancer activity utilized several calculated topological descriptors. To manage the large number of descriptors and eliminate redundancy, Principal Component Analysis (PCA) is often employed. This statistical method helps in identifying the most influential descriptors that account for the majority of the variance in the dataset. For instance, a strong correlation was observed between Molar Refractivity (MR) and Polarizability (P), while a weak correlation was found between the percentage composition of hydrogen (H%) and nitrogen (N%).

In a more extensive QSAR study on 125 analogues of 1,2,4-triazolo[1,5-a]pyrimidin-7-amine, a large set of 306 molecular features were initially considered. mdpi.com Recursive Feature Elimination (RFE) was used to select the most significant variables for building the model. mdpi.com This process identified eleven key descriptors as being crucial for the model's predictive power. mdpi.com The selected descriptors included measures of molecular connectivity, shape, and electronic properties.

These selected descriptors are then used to construct a mathematical model that correlates the structural features of the molecules with their biological activity, often expressed as pIC50 (the negative logarithm of the half-maximal inhibitory concentration). Multiple Linear Regression (MLR) is a commonly used method to build these models. More advanced machine learning algorithms, such as k-Nearest Neighbors (kNN), Support Vector Regressor (SVR), and Random Forest Regressor (RFR), have also been applied to model the complex, non-linear relationships that can exist between the molecular structure and biological activity of these compounds. mdpi.com

The following table details some of the molecular descriptors that have been considered significant in the QSAR modeling of 1,2,4-triazolo[1,5-a]pyrimidine derivatives.

Descriptor AbbreviationDescriptor NameDescription
npr1 Not specified in sourceA descriptor identified as significant through Recursive Feature Elimination. mdpi.com
pmi3 Not specified in sourceA descriptor identified as significant through Recursive Feature Elimination. mdpi.com
slogP Log of the Octanol/Water Partition CoefficientA measure of the molecule's hydrophobicity. mdpi.com
vsurf-CW2 Not specified in sourceA descriptor identified as significant through Recursive Feature Elimination. mdpi.com
vsurf-W2 Not specified in sourceA descriptor identified as significant through Recursive Feature Elimination. mdpi.com
MR Molar RefractivityA measure of the total polarizability of a mole of a substance.
P PolarizabilityThe tendency of a molecule's electron cloud to be distorted by an external electric field.

Model Validation and Predictive Performance

The reliability and predictive power of a QSAR model are assessed through rigorous validation techniques. A key aspect of this validation is the use of both internal and external validation methods.

Internal validation often involves techniques like leave-one-out (LOO) cross-validation. In a study of nih.govmdpi.comtriazolo[1,5-a]pyrimidine derivatives, a LOO cross-validation yielded a coefficient (Q²) of 0.7. A Q² value greater than 0.5 is generally considered indicative of a good predictive model. The robustness of the model was further confirmed by Y-Randomization, a process that involves randomly shuffling the biological activity data to ensure the original model's statistics are not due to chance.

The performance of the constructed models is evaluated using several statistical metrics. The coefficient of determination (R²) measures the proportion of the variance in the dependent variable that is predictable from the independent variables. For a 2D-QSAR model of (1,2,4)triazolo(1,5-a)pyrimidines, an R² of 0.78 and an adjusted R² of 0.73 were reported, indicating a good fit.

In a comparative study using various machine learning algorithms, the models were evaluated based on metrics such as Mean Squared Error (MSE), Mean Absolute Error (MAE), and Root Mean Squared Error (RMSE), in addition to R². mdpi.com The dataset was split into a training set (for building the model) and a test set (for external validation). mdpi.com The Support Vector Regressor (SVR) model was identified as the best-performing model, suggesting its effectiveness in capturing the complex, non-linear structure-activity relationships of these compounds. mdpi.com

The following table summarizes the performance metrics of different statistical models used in the QSAR studies of 1,2,4-triazolo[1,5-a]pyrimidine derivatives.

ModelAdjusted R²Q² (LOO)R² testMSEMAERMSE
MLR 0.78 0.73 0.7 0.76 Not ReportedNot ReportedNot Reported
kNN 0.54 mdpi.comNot ReportedNot ReportedNot Reported0.46 mdpi.com0.54 mdpi.com0.68 mdpi.com
SVR 0.67 mdpi.comNot ReportedNot ReportedNot Reported0.33 mdpi.com0.46 mdpi.com0.57 mdpi.com
RFR 0.58 mdpi.comNot ReportedNot ReportedNot Reported0.43 mdpi.com0.51 mdpi.com0.66 mdpi.com

These computational studies provide valuable insights into the structural requirements for the biological activity of 1H- nih.govmdpi.comtriazolo[1,5-a]pyrimidin-5-one derivatives and serve as a predictive tool for the design of novel and more effective compounds.

Structure Activity Relationship Sar Studies of 1h 1 2 3 Triazolo 1,5 a Pyrimidin 5 One Derivatives

General Principles of Structural Modification and Biological Activity

The nih.govbohrium.comresearchgate.nettriazolo[1,5-a]pyrimidine (TP) scaffold is an aza-analog of a delocalized 10-π electron system. nih.gov This core structure is amenable to chemical modifications at several positions, primarily on the pyrimidine (B1678525) ring, which significantly influences the resulting compound's biological profile. The versatility of the TP heterocycle allows it to serve not only as a purine (B94841) surrogate but also as a potential bioisostere for the carboxylic acid functional group and the N-acetyl fragment of ε-N-acetylated lysine. nih.gov

Structural modifications typically involve introducing various substituents at the C2, C5, C6, and C7 positions of the triazolopyrimidine ring. These substitutions can range from simple alkyl or aryl groups to more complex side chains, altering the molecule's steric, electronic, and pharmacokinetic properties. For instance, the introduction of sulfonamide-containing groups can lead to herbicidal activity, while other modifications can result in potent antibacterial, antiviral, or anticancer agents. mdpi.com The specific nature and position of these substituents are critical in determining the compound's affinity and selectivity for a particular biological target.

SAR in Specific Biological Target Inhibition and Modulation

The strategic modification of the 1H- nih.govbohrium.comresearchgate.nettriazolo[1,5-a]pyrimidin-5-one scaffold has led to the development of derivatives that can selectively inhibit or modulate various biological targets.

DNA Gyrase Inhibition

Derivatives of the nih.govbohrium.comresearchgate.nettriazolo[1,5-a]pyrimidine scaffold have been identified as potent inhibitors of bacterial DNA gyrase, a crucial enzyme for bacterial DNA replication. Structure-activity relationship studies have revealed key features for potent antibacterial activity.

One study focused on synthesizing new derivatives by retaining the nih.govbohrium.comresearchgate.nettriazolo[1,5-a]pyrimidine nucleus of the natural antibiotic Essramycin while incorporating pharmacophoric features of fluoroquinolones. This work led to the identification of several compounds with significant activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 2.0 µg/mL. Compound 9a from this series demonstrated the highest inhibitory activity against DNA gyrase with an IC₅₀ value of 0.68 µM, which is more potent than the reference drug ciprofloxacin (B1669076) (IC₅₀ = 0.85 µM).

Another series of derivatives was developed by reacting chalcones with 3-phenyl-1,2,4-triazole-5-amine. The most effective antibacterial compounds from this series, 9n and 9o , were evaluated for their inhibitory effects on DNA gyrase. The results showed that these compounds exhibited a level of activity against both DNA gyrase and Dihydrofolate reductase (DHFR) that was comparable to the reference drugs ciprofloxacin and trimethoprim. Molecular docking studies confirmed that these compounds fit well into the active site of E. coli DNA gyrase, indicating their mechanism of action.

Table 1: SAR Data for DNA Gyrase Inhibition by nih.govbohrium.comresearchgate.nettriazolo[1,5-a]pyrimidine Derivatives

CompoundKey SubstituentsTarget EnzymeActivity (IC₅₀)Reference
9a (Structure not fully detailed in snippets)DNA Gyrase0.68 µM,
Ciprofloxacin (Reference Drug)DNA Gyrase0.85 µM,
9n (Structure not fully detailed in snippets)DNA Gyrase, DHFRComparable to Ciprofloxacin
9o (Structure not fully detailed in snippets)DNA Gyrase, DHFRComparable to Ciprofloxacin

ENPP1 Inhibition

The nih.govbohrium.comresearchgate.nettriazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop potent and selective inhibitors of ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a key negative regulator of the STING pathway. Activation of the innate immune system via ENPP1 inhibition is a promising strategy for cancer therapy. nih.govbohrium.com

Initial high-throughput screening identified small-molecule inhibitors with this scaffold. Subsequent detailed evaluation of the structure-activity relationships of these initial hits led to the development of compounds that strongly and selectively inhibit ENPP1 both in vitro and in cellular systems. nih.govbohrium.com While specific IC₅₀ values for a full series are not detailed in the provided search results, the research highlights the successful optimization of hit compounds to achieve potent and selective ENPP1 inhibition. The studies underscore the value of the nih.govbohrium.comresearchgate.nettriazolo[1,5-a]pyrimidine core in designing targeted enzyme inhibitors. nih.govresearchgate.net

γ-Secretase Modulation and Aβ Processing

Based on a review of the available scientific literature, there are no specific structure-activity relationship studies focused on the modulation of γ-secretase or the processing of amyloid-beta (Aβ) peptides by derivatives of the 1H- nih.govbohrium.comresearchgate.nettriazolo[1,5-a]pyrimidin-5-one scaffold. Research on this particular chemical class has been primarily directed towards other biological targets.

HIV-1 Reverse Transcriptase-Associated Ribonuclease H (RNase H) Inhibition

The nih.govbohrium.comresearchgate.nettriazolo[1,5-a]-pyrimidine (TZP) scaffold has been repurposed from anti-influenza research to develop novel inhibitors of the HIV-1 reverse transcriptase (RT)-associated ribonuclease H (RNase H) function. nih.gov This enzymatic function is considered an appealing, yet untargeted, component of the HIV-1 lifecycle.

A multi-step structural exploration around the TZP core led to the identification of key SAR insights. The studies culminated in the discovery of catechol derivatives that inhibit RNase H in the low micromolar range without significantly affecting the RT-associated polymerase activity. nih.gov For instance, the diphenyl derivative 15g was found to be a 10-fold weaker inhibitor of the polymerase function (IC₅₀ of 20.5 µM) compared to its activity against RNase H, highlighting a degree of selectivity. nih.gov Molecular modeling suggests these compounds bind to an unexplored allosteric site on the enzyme. nih.gov

Table 3: Activity of Selected nih.govbohrium.comresearchgate.nettriazolo[1,5-a]pyrimidine Derivatives Against HIV-1 RT Functions

CompoundKey FeaturesRNase H InhibitionRT-associated Polymerase (RDDP) InhibitionReference
Catechol Derivatives (General Class)Low micromolar rangeNo significant inhibition nih.gov,
15g Diphenyl derivativeActive (IC₅₀ not specified)IC₅₀ = 20.5 ± 4.1 µM nih.gov

Applications of the 1h 1 2 3 Triazolo 1,5 a Pyrimidin 5 One Scaffold in Organic Synthesis

Use as Synthons and Intermediates for Complex Heterocycles

The rsc.orgmdpi.combenthamscience.comtriazolo[1,5-a]pyrimidine core is a privileged structure in medicinal chemistry and serves as a fundamental building block for the synthesis of more elaborate molecules. rsc.org Its utility as a synthon is often demonstrated through multi-component reactions (MCRs), where the scaffold is assembled in a one-pot procedure from simpler starting materials to generate a library of substituted derivatives. mdpi.comjapsonline.comtsijournals.com

One of the primary methods for the synthesis of the rsc.orgmdpi.combenthamscience.comtriazolo[1,5-a]pyrimidine ring system involves the cyclocondensation of 3-amino-1,2,4-triazole with 1,3-dicarbonyl compounds or their synthetic equivalents. rsc.org This approach allows for the introduction of various substituents onto the pyrimidine (B1678525) ring, thereby generating a diverse set of intermediates for further synthetic transformations. For instance, a one-pot, three-component reaction between an appropriate aldehyde, a β-dicarbonyl compound, and a 3-alkylthio-5-amino-1,2,4-triazole can yield a series of rsc.orgmdpi.combenthamscience.comtriazolo[1,5-a]pyrimidine derivatives. wikipedia.orgjocpr.com

Furthermore, the scaffold can be modified to incorporate different functional groups, which then act as handles for subsequent reactions. For example, the synthesis of 2-carboxyamide- rsc.orgmdpi.combenthamscience.comtriazolo[1,5-a]pyrimidine derivatives has been achieved starting from the corresponding carboxylic acid synthons. These synthons are prepared by reacting ethyl 5-amino-1,2,4-triazole-3-carboxylate with compounds like 1-phenylbutane-1,3-dione, followed by hydrolysis of the ester group. nih.gov This highlights the role of the functionalized scaffold as a key intermediate in the synthesis of more complex target molecules.

The versatility of the scaffold is also evident in the Dimroth rearrangement, a characteristic reaction of many nitrogen-containing heterocycles. This isomerization process allows for the conversion of rsc.orgmdpi.combenthamscience.comtriazolo[4,3-a]pyrimidines into the thermodynamically more stable rsc.orgmdpi.combenthamscience.comtriazolo[1,5-a]pyrimidine isomers. benthamscience.comwikipedia.org This rearrangement can be influenced by reaction conditions such as pH and the nature of the substituents, providing a pathway to different isomeric products from a common precursor. benthamscience.comnih.gov

Table 1: Examples of Multi-Component Reactions for the Synthesis of rsc.orgmdpi.combenthamscience.comtriazolo[1,5-a]pyrimidine Derivatives

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProduct TypeReference(s)
Aromatic AldehydeEthyl Acetoacetate (B1235776)5-Amino-1-phenyl-1H-1,2,4-triazoleOne-potEthyl multisubstituted-1,5-dihydro- rsc.orgmdpi.combenthamscience.comtriazolo[4,3-a]pyrimidine-6-carboxylates mdpi.com
Aromatic Carboxaldehyde3-Indolyl-3-oxopropanenitrile3-Amino-1,2,4-triazoleTriethylamineTriazolopyrimidine-6-carbonitrile derivatives with indole (B1671886) moiety japsonline.com
4-(Phenoxymethyl)benzaldehydeAcetoacetamide5-Amino-1,2,4-triazoleDMF, MicrowaveSubstituted triazolopyrimidines tsijournals.com

Construction of Polycondensed and Fused Ring Systems

The rsc.orgmdpi.combenthamscience.comtriazolo[1,5-a]pyrimidine scaffold serves as an excellent platform for the construction of more complex, multi-ring structures, including polycondensed and fused heterocyclic systems. These larger molecules are of significant interest due to their potential applications in various fields of chemistry.

A notable application of this scaffold is in the synthesis of tricyclic heterocycles such as pyrimido[5,4-e]azolo[1,5-a]pyrimidines and pyrimido[4,5-e] rsc.orgmdpi.combenthamscience.comtriazolo[5,1-c] rsc.orgmdpi.combenthamscience.comtriazines. rsc.orgrsc.org A one-pot, multi-component method has been developed for this purpose, where vicinal amino-nitrile or amino-ethoxycarbonyl derivatives of azolo[1,5-a]pyrimidines are converted into these tricyclic systems. rsc.org The reaction typically proceeds in a system containing acetic acid, an orthoester like triethyl orthoformate, and a primary amine. rsc.org

For example, heating ethoxycarbonyl-amino derivatives of rsc.orgmdpi.combenthamscience.comtriazolo[1,5-a]pyrimidine in a mixture of toluene (B28343) and the "AcOH–HC(OEt)3–primary amine" system leads to the annelation of an additional pyrimidine ring, forming pyrimido[5,4-e] rsc.orgmdpi.combenthamscience.comtriazolo[1,5-a]pyrimidin-6-ones. rsc.org Similarly, starting with nitrile derivatives of the scaffold under the same conditions can yield the corresponding pyrimido[5,4-e] rsc.orgmdpi.combenthamscience.comtriazolo[1,5-a]pyrimidin-6-amines. rsc.org

The reactivity of the scaffold can be finely tuned to direct the formation of specific fused systems. For instance, the reaction of a hydrazinyl derivative of the core with triethyl orthoformate can lead to the formation of a rsc.orgmdpi.combenthamscience.comtriazolo[1''',5''':1'',6'']pyrimido[4'',5'':5',6'] rsc.orgmdpi.combenthamscience.comtriazino[3',4':3,4] rsc.orgmdpi.combenthamscience.comtriazino[5,6-b]indole system. nih.gov The reaction of the same hydrazinyl precursor with carbon disulphide can yield a thione-containing tricyclic system. nih.gov These examples underscore the utility of the rsc.orgmdpi.combenthamscience.comtriazolo[1,5-a]pyrimidine scaffold as a versatile building block for accessing a wide range of complex, fused heterocyclic architectures.

Table 2: Examples of Fused Ring Systems Derived from the rsc.orgmdpi.combenthamscience.comtriazolo[1,5-a]pyrimidine Scaffold

Starting Scaffold DerivativeReagentsResulting Fused SystemReference(s)
Vicinal ethoxycarbonyl-amino- rsc.orgmdpi.combenthamscience.comtriazolo[1,5-a]pyrimidineAcetic Acid, Triethyl Orthoformate, Primary AminePyrimido[5,4-e] rsc.orgmdpi.combenthamscience.comtriazolo[1,5-a]pyrimidin-6-one rsc.org
Vicinal amino-nitrile- rsc.orgmdpi.combenthamscience.comtriazolo[1,5-a]pyrimidineAcetic Acid, Triethyl Orthoformate, Primary AminePyrimido[5,4-e] rsc.orgmdpi.combenthamscience.comtriazolo[1,5-a]pyrimidin-6-amine rsc.org
Hydrazinyl derivative of a triazino[5,6-b]indole fused pyrimidineTriethyl Orthoformate rsc.orgmdpi.combenthamscience.comTriazolo[1''',5''':1'',6'']pyrimido[4'',5'':5',6'] rsc.orgmdpi.combenthamscience.comtriazino[3',4':3,4] rsc.orgmdpi.combenthamscience.comtriazino[5,6-b]indole nih.gov
Hydrazinyl derivative of a triazino[5,6-b]indole fused pyrimidineCarbon Disulphide, Alcoholic KOH rsc.orgmdpi.combenthamscience.comTriazolo[1''',5''':1'',6'']pyrimido[4'',5'':5',6'] rsc.orgmdpi.combenthamscience.comtriazino[3',4':3,4] rsc.orgmdpi.combenthamscience.comtriazino[5,6-b]indole-2(1H)-thione nih.gov

Q & A

Basic Research Questions

Q. What are the most efficient synthetic protocols for 1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one and its derivatives?

  • Methodology :

  • Multi-component synthesis : Combine 5-amino-1,2,4-triazole, aldehydes, and ethyl 3-oxohexanoate in dimethylformamide (DMF) under fusion conditions (10–12 minutes), followed by methanol addition and crystallization. Yields exceed 85% with high purity .
  • Alternative one-pot synthesis : React 5-amino-1,2,4-triazole with ethyl-2-chloro-3-oxobutanoate in xylene using p-TsOH·H₂O (5%) as a catalyst under reflux for 12 hours. Products are isolated via filtration and recrystallization .
    • Key considerations : Optimize catalyst loading (e.g., DMF vs. p-TsOH·H₂O) and solvent systems to reduce reaction times and improve scalability.

Q. How is the structural characterization of this compound performed?

  • Methodology :

  • Spectroscopic analysis : Use FT-IR to identify C=N (1600–1650 cm⁻¹) and N–H (3100–3300 cm⁻¹) stretches. Confirm aromaticity via ¹H NMR (δ 6.5–8.5 ppm for aryl protons) and ¹³C NMR (δ 150–160 ppm for triazole carbons) .
  • Mass spectrometry : Validate molecular ions (e.g., m/z 533 for derivatives with aryl substituents) and fragmentation patterns .
    • Best practices : Cross-validate data with elemental analysis (C, H, N) to ensure structural integrity .

Q. What biological screening approaches are used to evaluate the bioactivity of this scaffold?

  • Methodology :

  • Antimicrobial assays : Perform broth microdilution (MIC) against fungal (e.g., Candida albicans) and bacterial strains (e.g., S. aureus), comparing IC₅₀ values of derivatives .
  • Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with substituent-dependent IC₅₀ ranges (5–50 µM) .
    • Controls : Include reference drugs (e.g., fluconazole for antifungal, doxorubicin for anticancer) and assess cytotoxicity on normal cells (e.g., HEK-293) .

Advanced Research Questions

Q. How can synthetic challenges (e.g., low yields, side reactions) be mitigated during scale-up?

  • Experimental design :

  • Catalyst screening : Compare DMF (fusion method) with acidic (p-TsOH·H₂O) or basic (triethylamine) conditions to minimize byproducts like uncyclized intermediates .
  • Solvent optimization : Replace xylene with DMF or THF to enhance solubility and reduce reaction temperatures .
    • Data analysis : Track reaction progress via TLC (EtOAc/hexane, 9:1) and isolate intermediates for mechanistic insights .

Q. How do structural modifications (e.g., halogenation, alkylation) influence bioactivity?

  • Case study :

  • Chlorine substitution : 5-Chloro derivatives show enhanced antifungal activity (MIC 2–8 µg/mL) due to increased lipophilicity and membrane penetration .
  • Methyl groups : 5-Methyl analogs exhibit reduced cytotoxicity on normal cells (IC₅₀ > 100 µM) while retaining anticancer potency .
    • Statistical tools : Use ANOVA to compare bioactivity across substituents and molecular docking to predict binding affinities (e.g., CYP51 for antifungals) .

Q. How can conflicting bioactivity data between studies be resolved?

  • Root-cause analysis :

  • Assay variability : Standardize protocols (e.g., inoculum size in antifungal tests) and validate with clinical isolates .
  • Structural ambiguity : Re-examine NMR/HRMS data to confirm regiochemistry (e.g., triazole vs. pyrimidine ring substitution) .
    • Meta-analysis : Compare IC₅₀ values from independent studies (e.g., antitumor activity in Shah et al. vs. Oukoloff et al.) and assess substituent trends .

Q. What mechanistic insights exist for the scaffold’s interaction with biological targets?

  • Methodology :

  • Crystallography : Resolve hydrogen bonding (N–H···O) and π-π stacking in protein-ligand complexes (e.g., with Mycobacterium tuberculosis enoyl reductase) .
  • Computational modeling : Perform MD simulations to study trifluoromethyl group interactions with hydrophobic enzyme pockets (e.g., EGFR kinase) .
    • Validation : Correlate docking scores (e.g., Glide SP) with experimental IC₅₀ values to refine predictive models .

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